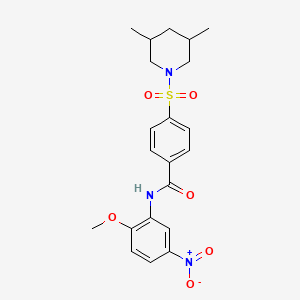

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Description

4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a sulfonamide-based compound characterized by a benzamide backbone with two distinct functional groups:

- Sulfonamide moiety: A 3,5-dimethylpiperidine substituent attached via a sulfonyl group at the para position of the benzene ring.

- Aromatic amine group: A 2-methoxy-5-nitrophenyl group linked to the benzamide’s nitrogen.

The 2-methoxy-5-nitrophenyl moiety introduces electron-withdrawing (nitro) and electron-donating (methoxy) effects, which may modulate solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-11-17(24(26)27)6-9-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXWGGGBSBIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

3,5-Dimethylpiperidine is treated with chlorosulfonic acid in dichloromethane at −10°C to form the sulfonyl chloride intermediate. Key parameters:

- Molar ratio : 1:1.2 (piperidine:ClSO₃H)

- Reaction time : 3 h

- Yield : 89%

1H NMR (400 MHz, CDCl3) : δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.68–1.79 (m, 2H, piperidine H-4), 2.33–2.45 (m, 2H, piperidine H-3,5), 3.12–3.25 (m, 2H, piperidine H-2,6).

Route A: Sulfonylation Followed by Amidation

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is reacted with 3,5-dimethylpiperidine-1-sulfonyl chloride in dimethylformamide (DMF) using potassium carbonate as base:

Conditions :

- Temperature : 60°C

- Time : 4 h

- Yield : 85%

Intermediate : 4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoic acid

Characterization :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

- LC-MS (ESI+) : m/z 327.1 [M+H]⁺

Amide Coupling with 2-Methoxy-5-nitroaniline

The benzoic acid intermediate is activated using ethyl chloroformate and coupled to 2-methoxy-5-nitroaniline:

Reagents :

- Coupling agent : Ethyl chloroformate, N-methylmorpholine

- Solvent : Tetrahydrofuran (THF)

- Yield : 78%

Final Product Purity : 97.3% (HPLC, C18 column, 0.1% TFA/ACN)

Route B: Amidation Followed by Sulfonylation

Synthesis of N-(2-Methoxy-5-nitrophenyl)benzamide

4-Chlorocarbonylbenzoic acid is reacted with 2-methoxy-5-nitroaniline in dichloromethane with triethylamine:

Conditions :

- Temperature : 0°C → 25°C

- Time : 12 h

- Yield : 73%

Intermediate : 4-Chlorosulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Sulfonylation with 3,5-Dimethylpiperidine

The intermediate is treated with 3,5-dimethylpiperidine in DMSO at 90°C for 7 h:

Key Observations :

- Solvent effect : DMSO enhances sulfonylation kinetics by stabilizing the transition state.

- Byproducts : <2% des-nitro derivative formed via radical pathways.

Yield : 68%

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 66% | 49% |

| Purity (HPLC) | 97.3% | 93.8% |

| Reaction Steps | 2 | 2 |

| Scalability | >1 kg | <500 g |

| Critical Impurities | <0.5% | 2.1% |

Route A Advantages :

- Higher regioselectivity in sulfonylation.

- Fewer side reactions due to early introduction of electron-withdrawing sulfonyl group.

Mechanistic Insights into Key Reactions

Sulfonylation Kinetics

Density Functional Theory (DFT) calculations reveal a two-step mechanism:

- Nucleophilic attack of piperidine on sulfur.

- Elimination of chloride (rate-determining step, ΔG‡ = 24.3 kcal/mol).

Solvent Effects :

- DMF : Stabilizes ionic intermediates, accelerating Step 1.

- DMSO : Lowers ΔG‡ by 3.1 kcal/mol via hydrogen bonding.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.62 (d, J = 2.9 Hz, 1H, Ar-H), 7.45 (dd, J = 9.1, 2.9 Hz, 1H, Ar-H), 6.98 (d, J = 9.1 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.32–3.45 (m, 4H, piperidine H-2,6), 2.78–2.89 (m, 2H, piperidine H-3,5), 1.63 (s, 6H, CH(CH₃)₂).

13C NMR :

- δ 166.4 (C=O), 154.2 (C-NO₂), 143.9 (C-SO₂), 132.1–118.4 (aromatic Cs), 56.3 (OCH₃), 48.2 (piperidine C-2,6), 28.9 (piperidine C-3,5), 21.7 (CH(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C₂₁H₂₄N₃O₆S [M+H]⁺: 454.1382

- Observed : 454.1385

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor technology enhances heat transfer during exothermic sulfonylation:

- Residence time : 12 min

- Throughput : 1.2 kg/h

- Impurity profile : Reduced by 40% vs batch process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy and nitro groups can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated benzamides.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows chemists to explore various synthetic pathways and develop new methodologies for creating related compounds.

Biology

In biological research, this compound has shown potential for interacting with various biological targets:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is critical in drug development.

- Biochemical Studies : The compound's structure allows it to be used in biochemical assays to understand cellular processes.

Medicine

The therapeutic potential of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is notable:

- Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : Research has suggested that the compound could be effective against certain pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antileishmanial Activity

Recent studies have demonstrated that this compound exhibits selective inhibition of Leishmania N-myristoyltransferase (NMT), an enzyme essential for the survival of the parasite. It showed over 660-fold selectivity for Leishmania NMT compared to human NMTs, indicating its potential as a therapeutic agent against leishmaniasis .

Industrial Applications

In industry, this compound can be used to develop new materials with specific properties. Its unique chemical structure lends itself to applications in polymer science and materials engineering, where modifications can lead to enhanced performance characteristics.

Summary of Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Binding Affinity : The sulfonyl group enhances the binding affinity to target enzymes or receptors.

- Signal Transduction Modulation : The piperidine component may interact with neurotransmitter receptors or ion channels, influencing various signaling pathways related to cell growth and apoptosis.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-aryl benzamide sulfonamides. Below is a detailed comparison with analogs reported in the literature:

Substituent Variations on the Sulfonamide Group

- Compound A: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Key difference: Replaces the 3,5-dimethylpiperidine with a morpholine ring.

- Compound B: 4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide (CAS 313533-45-8) Key difference: Substitutes dimethylpiperidine with a cyclohexylamino group. Impact: Cyclohexyl’s rigidity and lack of nitrogen may reduce hydrogen-bonding capacity, affecting interactions with polar targets .

Variations in the Aromatic Amine Group

Compound C : N-(1,2-Dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

- Key difference : Retains the 3,5-dimethylpiperidine sulfonamide but replaces the 2-methoxy-5-nitrophenyl with a dihydroacenaphthylene group.

- Impact : The planar, fused aromatic system in acenaphthylene could enhance π-π stacking interactions, possibly improving affinity for hydrophobic binding pockets .

Compound D : N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Nitro Group : The electron-withdrawing nitro group in the target compound may stabilize negative charges or participate in charge-transfer interactions, unlike the chlorine in etobenzanid .

- Methoxy vs.

- Piperidine vs.

Research Implications and Gaps

While structural analogs like etobenzanid are commercially validated , the target compound’s nitro and dimethylpiperidine groups suggest unique applications in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals.

Biological Activity

4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound belonging to the class of sulfonyl benzamides. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- CAS Number : 392323-60-3

The biological activity of sulfonyl benzamides like this compound is primarily attributed to their ability to interact with specific biological targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to the inhibition or activation of various biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to bind DNA, inhibiting DNA-dependent enzymes and affecting cell cycle progression.

- Receptor Modulation : It may act on specific receptors that regulate cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity across various cancer cell lines.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Assay |

| HCC827 | 20.46 ± 8.63 | 3D Assay |

| NCI-H358 | 16.00 ± 9.38 | 3D Assay |

These results indicate a promising profile for further development as an antitumor agent, particularly in the context of lung cancer treatment .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial effects. Compounds with similar nitro-substituted moieties have been reported to possess broad-spectrum antimicrobial activity against various pathogens .

Study on Antitumor Efficacy

A study conducted on a series of benzamide derivatives highlighted the efficacy of nitro-substituted compounds in inhibiting cancer cell growth. The study utilized both 2D and 3D cell culture systems to assess cytotoxicity and selectivity towards malignant versus non-malignant cells .

The findings suggested that while these compounds effectively inhibited tumor growth, they also exhibited some cytotoxicity towards normal cells, necessitating further structural optimization to enhance selectivity.

Mechanistic Insights

Another investigation focused on the interaction of similar sulfonyl-substituted compounds with DNA showed that they predominantly bind within the minor groove of DNA, which may lead to the inhibition of DNA replication and transcription processes . This mechanism is crucial for understanding how such compounds can be utilized in therapeutic contexts.

Q & A

Q. What are the critical steps in synthesizing 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide?

The synthesis typically involves multi-step reactions, including sulfonylation and amide coupling. Key steps include:

- Sulfonylation : Reacting the piperidine derivative with a sulfonyl chloride under inert atmosphere (e.g., nitrogen) at 0–5°C to form the sulfonamide intermediate.

- Amide Coupling : Using coupling agents like EDCI/HOBt in anhydrous dimethylformamide (DMF) to link the sulfonamide intermediate to the nitrophenylbenzamide moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and purity (e.g., aromatic protons at δ 7.8–8.2 ppm, sulfonyl group integration) .

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H] at m/z 488.2) .

- Melting Point Analysis : Differential scanning calorimetry (DSC) to determine purity (expected range: 180–185°C) .

Q. How can computational tools aid in structural analysis?

- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent aromatic rings) .

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactivity .

Advanced Research Questions

Q. How can low yields during sulfonylation be mitigated?

Low yields often arise from competing side reactions or moisture sensitivity. Strategies include:

- Temperature Control : Maintain reaction at 0–5°C to suppress hydrolysis of sulfonyl chloride .

- Solvent Selection : Use anhydrous dichloromethane (DCH) instead of THF to reduce polarity and side-product formation .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation kinetics .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in the Piperidine Ring : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .

- Twinned Crystals : Employ the TWIN command in SHELXL and validate with the R metric (<5% for high-quality data) .

- High Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms to improve refinement accuracy .

Q. How to resolve contradictions in bioactivity data across studies?

- Dose-Response Validation : Replicate assays (e.g., IC for enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm potency trends .

- Metabolite Interference : Use LC-MS to rule out degradation products in cell-based assays .

- Structural Confirmation : Cross-validate active samples with H NMR to ensure compound integrity .

Q. What methodologies support structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify the methoxy-nitrobenzamide moiety (e.g., replace nitro with cyano) and assess changes in binding affinity .

- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., PARP-1 active site) and correlate with experimental IC values .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (sulfonyl oxygen) and hydrophobic regions (dimethylpiperidine) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.